ABT-515

Description

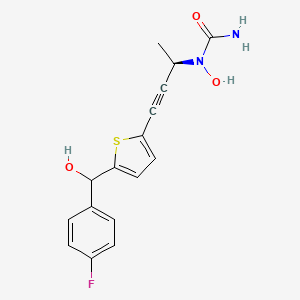

Structure

3D Structure

Properties

CAS No. |

189328-52-7 |

|---|---|

Molecular Formula |

C16H15FN2O3S |

Molecular Weight |

334.37 |

IUPAC Name |

Urea, N-((1R)-3-(5-((4-fluorophenyl)hydroxymethyl)-2-thienyl)-1-methyl-2-propyn-1-yl)-N-hydroxy- |

InChI |

InChI=1S/C16H15FN2O3S/c1-10(19(22)16(18)21)2-7-13-8-9-14(23-13)15(20)11-3-5-12(17)6-4-11/h3-6,8-10,15,20,22H,1H3,(H2,18,21)/t10-,15?/m1/s1 |

InChI Key |

MAWNQQITLIIWGZ-INHVJJQHSA-N |

SMILES |

C[C@H](C#Cc1ccc(s1)C(c2ccc(cc2)F)O)N(C(=O)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ABT-515; UNII-186W5U73P9; ABT 515; ABT515; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Abt 515 Analogues

Retrosynthetic Analysis of ABT-518

A retrosynthetic analysis of the ABT-518 structure reveals a convergent synthetic strategy. The core structure can be disconnected at the sulfone and the N-formylhydroxylamine moieties. The primary disconnection points are the carbon-sulfur bond and the carbon-nitrogen bond, which simplifies the molecule into three key fragments: a phenoxyphenyl sulfone precursor, a chiral three-carbon unit derived from a natural source, and a hydroxylamine (B1172632) equivalent. This approach allows for the independent synthesis and subsequent coupling of these key building blocks, providing flexibility for analogue synthesis and optimization of the synthetic route.

Proposed Synthetic Routes for ABT-518 Core Structure

The synthesis commences with the preparation of the key phenoxyphenyl sulfone intermediate. This is followed by the crucial step of coupling this sulfone with a chiral electrophile derived from a readily available starting material.

A significant improvement in the synthesis was the carefully optimized addition of a lithiosulfone anion to a glycerate ester. acs.org This reaction forms a key ketone intermediate. Subsequent reduction of the ketone, followed by elimination, yields a vinyl sulfone. The final key step is a Michael addition of N-hydroxylamine to the vinyl sulfone to install the N-formylhydroxylamine group, completing the core structure of ABT-518. acs.org

The key precursors and reagents in this pathway are outlined in the table below:

| Precursor/Reagent | Role in Synthesis |

| Phenoxyphenyl derivative | Forms the core sulfone backbone |

| Glycerate ester | Provides the chiral three-carbon unit |

| N-hydroxylamine | Forms the critical N-formylhydroxylamine moiety |

| Organolithium reagent | Used to generate the lithiosulfone anion for C-C bond formation |

The stereochemistry of ABT-518 is critical for its biological activity. The desired stereoisomer is obtained with greater than 99% enantiomeric excess (>99% ee). acs.org This high degree of stereochemical control is achieved by starting with a chiral precursor, a glycerate ester, which is derived from a chiral pool. The stereocenter from the glycerate ester directs the stereochemistry of the subsequent reactions, ensuring the formation of the correct diastereomer. The synthetic process was designed to avoid conditions that could lead to racemization or epimerization of the chiral centers.

Strategies for Derivatization and Analogue Synthesis

The discovery of ABT-518 was the result of a systematic drug discovery program that involved the synthesis and evaluation of numerous analogues. nih.govnih.gov

The design of ABT-518 and its analogues was guided by structure-activity relationship (SAR) studies. An earlier class of inhibitors, biaryl hydroxamates, suffered from metabolic instability. nih.gov This led to the design of N-formylhydroxylamines (retrohydroxamates) like ABT-770. However, toxicity issues with ABT-770 prompted further modifications. nih.gov

A key modification was the replacement of the ether linkage in earlier compounds with a sulfone group, which significantly increased activity against MMP-9. nih.gov Another crucial design element was the substitution of a biphenyl (B1667301) group with a phenoxyphenyl group at the P1' position. This modification provided high selectivity for the inhibition of MMP-2 and MMP-9 over MMP-1. nih.gov The optimization of the substituent adjacent to the retrohydroxamate center was also a critical aspect of the rational design process that culminated in the selection of ABT-518. nih.gov

The development program for MMP inhibitors at Abbott Laboratories explored a wide range of functional groups to optimize potency, selectivity, and pharmacokinetic properties. The evolution from early succinate-based inhibitors to biaryl hydroxamates, and finally to the phenoxyphenyl sulfone N-formylhydroxylamines, demonstrates a thorough exploration of chemical diversity. nih.gov The synthesis of a library of 4-phenoxybenzenesulfonyl pyrrolidine (B122466) derivatives represents another avenue of exploring functional group diversity to identify novel MMP inhibitors. nih.gov This systematic approach of modifying key functional groups was instrumental in identifying compounds with the desired biological and pharmaceutical profiles.

Analytical Techniques for Structural Elucidation and Purity Assessment

A comprehensive suite of analytical techniques is employed to confirm the chemical structure and assess the purity of ABT-515 and its analogues. These methods are crucial for ensuring the identity and quality of the synthesized compounds.

Structural Elucidation

The primary techniques for the structural elucidation of this compound and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for confirming the molecular structure.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a stilbene (B7821643) derivative like this compound, characteristic signals would be observed for the aromatic protons, the vinylic protons of the double bond, and the protons of the methoxy (B1213986) and methylenedioxy groups. The coupling constant between the vinylic protons is particularly important for confirming the Z (cis) or E (trans) configuration of the double bond.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, vinylic, aliphatic).

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula. The fragmentation pattern can provide valuable clues about the structure of the molecule, as different parts of the molecule will break off in characteristic ways. For amino-stilbenes, fragmentation often involves cleavage adjacent to the amino group.

Purity Assessment

The purity of synthesized this compound and its analogues is typically assessed using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture and quantifying the purity of a substance. For stilbene derivatives, reversed-phase HPLC is commonly used.

Method: A C18 column is a common stationary phase for the separation of these relatively non-polar compounds. The mobile phase typically consists of a mixture of an aqueous buffer (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of the main compound from any impurities.

Detection: A Diode Array Detector (DAD) or a UV detector is commonly used to monitor the elution of the compounds. The wavelength of maximum absorbance for the stilbene chromophore is used for detection and quantification. The purity is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

The combination of these analytical techniques provides a robust and reliable means of confirming the identity and purity of this compound and its analogues, which is essential for any further chemical or biological studies.

Data Tables

Table 1: Representative ¹H NMR Chemical Shifts for a Z-Stilbene Analogue

| Proton Assignment | Chemical Shift (δ, ppm) |

| Aromatic-H | 7.20 - 7.50 |

| Vinylic-H | 6.50 - 6.70 |

| Methoxy-H (OCH₃) | 3.80 - 3.90 |

| Methylenedioxy-H (O-CH₂-O) | 5.90 - 6.10 |

Note: Data is representative for Z-stilbene structures and may vary for this compound.

Table 2: Representative ¹³C NMR Chemical Shifts for a Stilbene Analogue

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-H | 110 - 130 |

| Aromatic C-quaternary | 130 - 150 |

| Vinylic C | 125 - 135 |

| Methoxy C | 55 - 60 |

| Methylenedioxy C | 100 - 105 |

Note: Data is representative for stilbene structures and may vary for this compound.

Table 3: Typical HPLC Conditions for Stilbene Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 320 nm |

| Injection Volume | 10 µL |

Exploration of Molecular Interactions and Potential Biological Activities of Abt 515

Computational Approaches to Ligand-Target Interactions

There is no publicly available research detailing the use of computational methods to explore the ligand-target interactions of ABT-515.

Molecular Docking and Dynamics Simulations

Specific studies on molecular docking or molecular dynamics simulations for this compound have not been published. Such studies would theoretically be used to predict the binding orientation and affinity of this compound within the active site of its target, the HCV protease.

Structure-Activity Relationship (SAR) Predictions

While the development of any drug candidate involves an implicit understanding of its structure-activity relationships, detailed SAR studies for this compound are not available in published literature. squarespace.com General information notes that its chemical structure contains a urea (B33335) backbone and a hydroxamic acid derivative, which are features often associated with enzyme inhibition. squarespace.com

In Vitro Screening Methodologies for Biological Activity Profiling

Specific outcomes and detailed methodologies of in-vitro screening for this compound have not been publicly released.

High-Throughput Screening (HTS) Techniques

Information regarding the use of high-throughput screening in the discovery or characterization of this compound is not available. Pharmaceutical research programs typically employ HTS to test large libraries of compounds against a specific target, but the specific assays and results for this compound have not been disclosed. squarespace.com

Enzyme Inhibition Assays

This compound was identified as an HCV protease inhibitor, implying that enzyme inhibition assays were a critical component of its evaluation. squarespace.com However, specific data from these assays, such as inhibition constants (e.g., Ki, IC50), are not present in publicly accessible scientific literature. One database entry indicates that this compound undergoes aliphatic hydroxylation and is metabolized by a range of cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. norman-network.com

Table 1: Cytochrome P450 Enzymes Involved in the Metabolism of this compound

| Enzyme Family | Specific Enzyme |

| CYP1 | CYP1A2 |

| CYP2 | CYP2C9, CYP2C19, CYP2D6, CYP2E1 |

| CYP3 | CYP3A4 |

| Data sourced from a publicly available metabolism database. norman-network.com |

Receptor Binding Studies

There is no information available in the public record concerning receptor binding studies for this compound.

Cellular Assays for Preliminary Biological Responses

Cellular assays are fundamental in early-stage drug discovery to determine a compound's effect on cell behavior and to understand its physical interaction with cells. For a targeted therapy like TRE-515, these assays provide crucial preliminary data on biological activity. While specific proprietary data from the development of TRE-515 is not extensively published, the principles of the assays employed can be described.

Phenotypic screening involves exposing cells to a compound to observe changes in cellular characteristics or "phenotypes" without a preconceived notion of the drug's target. These screens can identify compounds that, for example, induce cell death (apoptosis), halt cell proliferation, or trigger differentiation.

For a compound like TRE-515, which has demonstrated anti-tumor and anti-inflammatory potential, phenotypic assays would typically involve treating various cell lines (e.g., cancer cells or activated immune cells) with the compound. Key phenotypic readouts would include:

Cell Viability Assays: To determine the concentration at which the compound reduces the number of living cells.

Proliferation Assays: To measure the compound's ability to inhibit cell division over time.

Apoptosis Assays: To confirm if the observed cell death occurs through programmed cell death pathways.

While TRE-515 has shown efficacy in mouse models by reducing autoreactive T and B cells and has demonstrated anti-tumor activity, specific data from initial high-throughput phenotypic screens are not publicly available. biospace.comtrethera.com The development path appears to have been more target-based, focusing on a known biological mechanism from the outset.

For a drug to be effective, it must reach its intracellular target. Cellular uptake and localization studies are designed to understand how a compound enters a cell and where it accumulates. These studies often use fluorescently labeled versions of the compound or analytical techniques to measure intracellular concentrations.

As TRE-515 is an orally administered drug that targets an intracellular enzyme, its ability to permeate the cell membrane is critical. medpath.comtrethera.comwearesrna.org Studies would be conducted to determine whether the compound enters cells via passive diffusion or through specific transporters. Confocal microscopy could be used to visualize its subcellular localization, confirming its presence in the cytoplasm or nucleus where its target enzyme resides. However, specific experimental results detailing the cellular uptake and localization pathways for TRE-515 have not been detailed in the public domain.

Identification of Putative Molecular Targets and Pathways

Research and clinical development have clearly identified the molecular target and the biological pathway modulated by TRE-515. biospace.commedpath.comglobenewswire.com

The primary molecular target of TRE-515 is the enzyme deoxycytidine kinase (dCK) . biospace.comtrethera.commedpath.comtrethera.comglobenewswire.comnih.gov This enzyme is a pivotal component of the nucleoside salvage pathway . trethera.commedpath.comtrethera.comnih.gov This pathway allows cells to recycle the basic components of DNA (nucleosides) to synthesize new DNA.

Many types of cancer cells and abnormally activated autoimmune cells divide rapidly, a process that requires a large supply of DNA building blocks. trethera.com These cells often show an increased reliance on the dCK-mediated salvage pathway as a shortcut to produce the necessary nucleotides. biospace.comtrethera.comnih.gov By inhibiting dCK, TRE-515 effectively cuts off this critical supply line, leading to cell cycle arrest and preventing the proliferation of these pathological cells. biospace.comtargetmol.compatsnap.com This targeted mechanism explains its potential application in both oncology and autoimmune diseases. biospace.comtrethera.commedpath.com In mouse models of multiple sclerosis, for instance, TRE-515 was shown to selectively inhibit the aberrantly activated lymphocytes that cause disease symptoms, without affecting other immune cell populations. biospace.com

The table below summarizes the known molecular target and pathway for TRE-515.

| Compound | Molecular Target | Biological Pathway | Therapeutic Rationale |

| TRE-515 (formerly this compound) | Deoxycytidine kinase (dCK) | Nucleoside Salvage Pathway | Inhibition of DNA synthesis in rapidly dividing cells (e.g., cancer cells, autoreactive lymphocytes). biospace.comtrethera.comnih.gov |

Preclinical Investigation of Abt 515 in Relevant Biological Models

In Vitro Efficacy and Selectivity Studies

Comprehensive in vitro efficacy and selectivity data for ABT-515 are not publicly available. Such studies would have been crucial in the early stages of its development to determine its potential as a viable drug candidate.

Dose-Response Characterization in Cellular Systems

Specific dose-response curves and IC50 values for this compound in various HCV replicon systems or other cellular models have not been published. This data would typically be presented in tables to illustrate the compound's potency against viral replication.

Specificity Against Identified Biological Pathways

Information detailing the specificity of this compound against other proteases or biological pathways is not available. It is known that the metabolism of this compound is catalyzed by several cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4.

In Vivo Proof-of-Concept Studies in Disease Models (General Methodologies)

While detailed proof-of-concept studies for efficacy are not published, this compound has been used in in vivo animal models to investigate its toxicological profile.

Development and Validation of Animal Models

One documented preclinical study involved the use of male Sprague-Dawley rats to investigate the biliary toxicity of this compound. In this model, rats were co-administered this compound and ritonavir. This type of animal model is standard in preclinical safety and toxicology assessments.

Pharmacodynamic Biomarker Assessment

Specific pharmacodynamic biomarkers used to assess the in vivo efficacy of this compound have not been disclosed. In the context of its toxicity studies, biomarkers of liver injury would have been monitored.

Mechanistic Studies in Preclinical Contexts

The primary focus of published mechanistic studies involving this compound has been on understanding the reasons for its biliary toxicity rather than its therapeutic mechanism of action as an HCV protease inhibitor. It is now used as a tool compound to explore mechanisms of drug-induced liver injury. Notably, the development of the approved HCV protease inhibitor, paritaprevir, was derived from the chemical scaffold of this compound, suggesting that the initial compound possessed a promising mechanism of action that was unfortunately overshadowed by its safety profile.

Elucidation of Specific Intracellular Signaling Events

The binding of ABT-510 to the CD36 receptor on endothelial and tumor cells triggers a series of specific intracellular signaling events that culminate in an anti-angiogenic response. A key consequence of this interaction is the induction of apoptosis, or programmed cell death, in these cells. aacrjournals.orgmedchemexpress.com

Preclinical studies have demonstrated that ABT-510-mediated activation of CD36 can lead to the engagement of a death receptor-mediated pathway. nih.gov This involves an increased expression of Fas Ligand (FasL), a protein that binds to its receptor, Fas, on the cell surface, initiating the apoptotic cascade. nih.govaacrjournals.org The apoptotic effect of ABT-510 has been shown to be dependent on the presence of CD36, as reducing CD36 expression in ovarian cancer cells inhibits the ABT-510-induced increase in FasL and subsequent apoptosis. aacrjournals.org

Furthermore, the signaling cascade initiated by ABT-510 and related TSP-1 derived peptides involves the activation of c-Jun N-terminal kinase (JNK), a key component of a signaling pathway that is often associated with apoptosis. nih.gov The activation of JNK following ABT-510 binding to CD36 contributes to the pro-apoptotic cellular environment. nih.gov

Another significant intracellular signaling pathway modulated by ABT-510 is the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. nih.govnih.gov While less potent than its precursor peptide, GDGV(dI)TRIR, ABT-510 can inhibit the fatty acid translocase activity of CD36. nih.govnih.gov This inhibition blunts the activity of NO, a signaling molecule that plays a role in vasodilation and platelet aggregation. nih.govnih.gov

| Signaling Event | Key Molecules Involved | Cellular Outcome |

|---|---|---|

| Induction of Apoptosis | CD36, Fas Ligand (FasL), Caspase-3, Caspase-7 | Programmed cell death of endothelial and tumor cells |

| JNK Pathway Activation | CD36, JNK | Contribution to apoptosis |

| Modulation of NO/cGMP Signaling | CD36, Nitric Oxide (NO), cGMP | Inhibition of NO-driven cGMP accumulation |

Interaction with Cellular Processes and Macromolecules

The intracellular signaling events triggered by ABT-510 have profound effects on various cellular processes and involve direct interaction with key cellular macromolecules. The primary macromolecular target of ABT-510 is the transmembrane glycoprotein CD36. mdpi.comthno.org The interaction between ABT-510 and CD36 is central to its anti-angiogenic activity. nih.govaacrjournals.org

The binding of ABT-510 to CD36 directly influences several critical cellular processes:

Apoptosis: As detailed previously, ABT-510 induces apoptosis in endothelial and tumor cells. aacrjournals.orgmedchemexpress.com This process is characterized by the activation of effector caspases, such as caspase-3 and caspase-7, which are proteases that execute the dismantling of the cell. nih.gov Studies have shown that ABT-510 treatment leads to the activation of these caspases in vascular cells. nih.govnih.gov

Cell Migration: A crucial step in angiogenesis is the migration of endothelial cells to form new blood vessels. ABT-510 has been shown to effectively block the migration of human microvascular endothelial cells that is stimulated by various pro-angiogenic growth factors. aacrjournals.org This inhibition of cell motility is a key aspect of its anti-angiogenic function.

Cell Proliferation and Tube Formation: The proliferation of endothelial cells and their subsequent organization into tube-like structures are fundamental to the formation of new vasculature. Preclinical evidence demonstrates that ABT-510 abrogates endothelial cell proliferation and their ability to assemble into tubes in fibrin gels when stimulated by vascular endothelial growth factor (VEGF). aacrjournals.org

Fatty Acid Uptake: CD36 also functions as a fatty acid translocase. nih.gov ABT-510 has been observed to moderately inhibit the uptake of myristic acid into human umbilical vein endothelial cells (HUVEC) and human aortic vascular smooth muscle cells (HAVSMC). nih.gov

| Cellular Process | Effect of ABT-510 | Key Interacting Macromolecules |

|---|---|---|

| Apoptosis | Induction | CD36, Caspase-3, Caspase-7 |

| Cell Migration | Inhibition | CD36 |

| Cell Proliferation | Inhibition | CD36 |

| Endothelial Tube Formation | Inhibition | CD36 |

| Fatty Acid Uptake | Moderate Inhibition | CD36 |

Future Directions and Advanced Research Considerations for Abt 515

Integrated Omics Approaches in Compound Characterization

Integrated omics approaches, combining data from multiple biological layers such as proteomics and metabolomics, offer a holistic view of how ABT-515 interacts within biological systems. This can reveal intricate details about its targets and the pathways it influences. Integrating different omics data sets and interpreting the results at a systems level presents a significant challenge, but is a commonly used strategy to analyze complex diseases. oup.com Tools exist for the joint pathway analysis of transcriptomics or proteomics and metabolomics data, using pre-annotated pathways from various databases. researchgate.net

Proteomics for Target Identification

Proteomics, the large-scale study of proteins, is a crucial tool for identifying the specific protein targets that this compound interacts with in cells. Understanding these interactions is essential for elucidating the compound's mechanism of action and identifying potential off-target effects. pnas.orgnih.govmit.edu Methods combining quantitative proteomics with affinity enrichment can provide unbiased and comprehensive identification of proteins that bind to small molecules like this compound. pnas.orgmit.edu This approach can identify direct interactors and their associated binding partners, prioritizing targets and providing insights into binding strengths. pnas.org Chemical proteomics assays based on monitoring ligand-induced thermal stabilization are also being developed for target identification of bioactive molecules. researchgate.net

Metabolomics for Pathway Perturbation Analysis

Metabolomics involves the comprehensive study of metabolites within a biological system. By analyzing changes in metabolite profiles upon this compound administration, researchers can identify affected metabolic pathways and understand the downstream effects of the compound. nih.gov This can reveal subtle alterations in biological pathways, providing insight into the mechanisms underlying various physiological conditions and aberrant processes. nih.gov Targeted metabolomic analysis can quantify specific metabolites, and these can be mapped to metabolic pathways for analysis. mdpi.com Pathway analysis can identify complex biological processes active within a sample based on the differential abundance of various metabolites. biorxiv.org Integrating metabolomic data with other omics data, such as metagenomic data, using pathway information can also be performed. mdpi.com

Advanced Imaging Techniques for In Vivo Distribution and Activity

Advanced imaging techniques are vital for visualizing the distribution and activity of this compound within living organisms in real-time. This provides crucial information about its pharmacokinetics and pharmacodynamics in a physiological context. In vivo imaging offers advantages such as visualizing phenomena within their natural environments and facilitating repeated sampling in the same animal over time. cloudfront.net Techniques like fluorescence imaging, including near-infrared fluorescence imaging, show potential for in vivo applications, particularly in small animals. researchgate.netnih.gov Two-photon fluorescence microscopy is another powerful tool for capturing high-resolution 3D images of fluorescently tagged specimens within intact tissues over time, allowing for the visualization of cellular arrangements and events. yale.edu Different imaging modalities can be used depending on the specific research question, with considerations for signal detection, resolution, and penetration depth. cloudfront.net For example, near-IR images can be acquired using specific excitation and emission filter sets. nih.gov Autofluorescence imaging of tissues can also provide insights, with diagnostic criteria potentially based on mean autofluorescence intensity in specific spectral ranges. researchgate.net

Collaborative Research Opportunities in Compound Discovery and Development

Collaborative research efforts are increasingly important in accelerating compound discovery and development. Partnerships between academic institutions, research organizations, and industry can pool expertise, resources, and data, leading to more efficient and innovative research. Collaborative research centers and schemes facilitate cross-disciplinary research programs and can include projects from multiple universities and institutions. fu-berlin.desouthampton.ac.uk These collaborations can take various forms, including joint research projects, shared facilities, and the exchange of knowledge and personnel. Funding opportunities often exist to support such collaborative endeavors. sfu.ca Collaborative approaches can help bridge the gap between academic research and market applications. dot.gov

Strategic Planning for Continued Preclinical Development

Strategic planning for continued preclinical development is essential to ensure the successful translation of this compound from laboratory research to potential clinical applications. This involves carefully designed studies to assess efficacy, safety (though safety/adverse effects profiles are excluded from this article), pharmacokinetics, and pharmacodynamics in relevant preclinical models. Preclinical development activities are crucial for supporting investigational new drug (IND) applications. firstwordpharma.com Strategic planning includes process optimization, identification of key raw materials, development of analytical methods, and process scale-up. pharmasalmanac.com The goal is to build a robust data package that supports progression to clinical trials. This planning also considers the long-term commercial strategy and market exclusivity, often involving the strategic management of intellectual property. drug-dev.com Preclinical research demonstrating promising activity in relevant disease models is a key component of this planning. drug-dev.com

Q & A

Q. How can machine learning models improve this compound’s structure-activity relationship (SAR) predictions?

- Methodological Answer : Train models on curated datasets (e.g., ChEMBL) using descriptors like molecular fingerprints or docking scores. Validate predictions with synthetic analogs and ADMET profiling. Open-source tools like RDKit or DeepChem enhance transparency .

Data Contradiction & Validation

Q. When preclinical and clinical data for this compound conflict, what steps validate translational hypotheses?

Q. What protocols mitigate batch-to-batch variability in this compound synthesis for multi-center trials?

- Methodological Answer : Adhere to ICH Q7 guidelines for GMP compliance. Use NMR and HPLC-MS to certify batch purity (>98%). Distribute centralized reference standards to participating labs and mandate cross-validation before study initiation .

Tables for Reference

Table 1 : Key Parameters for this compound Pharmacokinetic Studies

| Parameter | Method | Acceptable Range |

|---|---|---|

| Plasma half-life | LC-MS/MS | ≥4 hours (preclinical) |

| Protein binding | Equilibrium dialysis | <95% |

| Metabolic stability | Liver microsome assay | >30% remaining at 1 hr |

Source : Adapted from .

Table 2 : Common Pitfalls in this compound Combination Studies

| Pitfall | Mitigation Strategy |

|---|---|

| Overlooking drug-drug interactions | Pre-screen CYP450 inhibition profiles |

| Inadequate dosing intervals | Model pharmacokinetic overlap using PBPK |

Source : .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.